molecular formula C9H17NO2 B15348689 5-Nitronon-4-ene

5-Nitronon-4-ene

Cat. No.: B15348689
M. Wt: 171.24 g/mol
InChI Key: QTNRZJBKFAASKI-UHFFFAOYSA-N
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Description

5-Nitronon-4-ene is an organic compound with the molecular formula C9H17NO2. It is characterized by a nine-carbon chain with a nitro group (-NO2) attached to the fifth carbon and a double bond between the fourth and fifth carbon atoms. This compound is part of the nitroalkenes family and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration of Non-4-ene: The primary method for synthesizing this compound involves the nitration of non-4-ene using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.

  • Reduction of Nitro Compounds: Another approach is the reduction of nitro compounds, where a nitro group is introduced to a non-4-ene derivative and subsequently reduced to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, where precise control of reaction conditions such as temperature, pressure, and concentration of reagents is crucial to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso (-NO) or oxime (-NOH).

  • Reduction: Reduction reactions can convert the nitro group to an amine group (-NH2), resulting in the formation of a different compound.

  • Substitution: Substitution reactions involve replacing the nitro group with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.

  • Reduction: Reducing agents such as hydrogen (H2) and metal catalysts like palladium (Pd) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, oximes, and other oxidized forms.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Various functionalized derivatives based on the substituting group.

Scientific Research Applications

5-Nitronon-4-ene has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-nitronon-4-ene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with molecular targets such as enzymes or DNA. The exact pathways and molecular targets involved vary based on the context of the study or application.

Comparison with Similar Compounds

  • 4-Nitronon-5-ene

  • 3-Nitronon-4-ene

  • 2-Nitronon-3-ene

  • 1-Nitronon-2-ene

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5-nitronon-4-ene

InChI

InChI=1S/C9H17NO2/c1-3-5-7-9(10(11)12)8-6-4-2/h7H,3-6,8H2,1-2H3

InChI Key

QTNRZJBKFAASKI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)[N+](=O)[O-]

Origin of Product

United States

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